Deslorelin

Description

This compound acetate is an injectable gonadotropin releasing hormone super-agonist also known as an LHRH agonist. It stops the production of sex hormones.

This compound is a synthetic nonapeptide analogue of the natural gonadotrophin releasing hormone (GnRH) with potential antineoplastic activity. This compound binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Continuous, prolonged administration of goserelin in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. (NCI04)

See also: this compound Acetate (has salt form); this compound; this compound acetate (component of).

Properties

IUPAC Name |

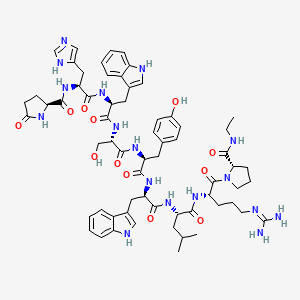

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H83N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048323 | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57773-65-6 | |

| Record name | Deslorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deslorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESLORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deslorelin's Mechanism of Action in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH), is a critical tool in veterinary medicine and reproductive research. Its primary mechanism of action involves a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained downregulation of GnRH receptors in the pituitary gland. This downregulation leads to a reversible suppression of gonadotropin secretion and, consequently, a cessation of gonadal steroidogenesis, effectively inducing a temporary state of medical castration. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone.[1] Structural modifications to the native GnRH molecule confer a higher binding affinity for the GnRH receptor and a greater resistance to enzymatic degradation, resulting in a potency approximately 100 times that of endogenous GnRH.[2] This enhanced potency and prolonged action are central to its clinical efficacy in managing reproduction in various mammalian species.[3][4]

Molecular Mechanism of Action

GnRH Receptor Binding and Initial Stimulation (Flare-Up Effect)

As a GnRH agonist, this compound binds to and activates GnRH receptors on the surface of pituitary gonadotroph cells.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαq/11 proteins.[6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This surge in intracellular signaling culminates in the synthesis and release of LH and FSH from the pituitary gland.[5] This initial stimulatory phase, often referred to as the "flare-up" effect, results in a transient increase in circulating levels of gonadal steroids, such as testosterone in males and estrogen in females.[7][8]

GnRH Receptor Downregulation and Desensitization

Continuous, non-pulsatile administration of this compound, typically via a slow-release implant, leads to prolonged stimulation of the GnRH receptors.[5] This sustained activation triggers a process of receptor desensitization and downregulation.[5] The pituitary gonadotrophs become refractory to further GnRH stimulation, resulting in a significant and sustained suppression of LH and FSH secretion.[3] This, in turn, leads to a dramatic reduction in the production of gonadal steroids, effectively achieving a state of medical castration.[7] The reversibility of this effect is a key feature of this compound, with reproductive function typically resuming after the implant is depleted or removed.

Quantitative Data on Hormonal and Physiological Effects

The following tables summarize the quantitative effects of this compound on hormone levels and reproductive parameters in various mammalian species.

Table 1: Pharmacokinetics of this compound Implants in Mammals

| Species | Implant Dose | Cmax (ng/mL) | Tmax (hours) | Duration of Effective Suppression | Reference |

| Dog | 4.7 mg | 0.2 - 2.0 | ~336 (14 days) | 6 - 12 months | [9] |

| Goat | 9.4 mg | 83 ± 28 | 1.3 ± 0.5 | > 12 months | [10] |

Table 2: Effects of this compound on Luteinizing Hormone (LH) and Testosterone in Male Dogs

| Implant Dose | Time to Undetectable LH | Time to Undetectable Testosterone | Duration of Undetectable LH | Duration of Undetectable Testosterone | Reference |

| 3 mg | ~12 days | ~12 days | 367 ± 64 days | 367 ± 64 days | [11] |

| 6 mg | ~12 days | ~12 days | 419 ± 72 days | 419 ± 72 days | [11] |

| 12 mg | ~12 days | ~12 days | 607 ± 69 days | 607 ± 69 days | [11] |

Table 3: Effects of this compound on Estradiol and Progesterone in Female Dogs (Late-Prepubertal)

| Implant Dose | Onset of Proestrus (Flare-up) | Mean Estradiol at Estrus (pg/mL) | Mean Progesterone at Estrus (ng/mL) | Reference |

| 4.7 mg | 8.6 ± 0.6 days | 37.38 ± 10.07 | 1.38 ± 0.32 | [8] |

Table 4: Effects of this compound on Testosterone and Testicular Volume in Male Cats

| Implant Dose | Time to Basal Testosterone (<0.1 ng/mL) | Duration of Testosterone Suppression | Reference |

| 4.7 mg | ~20 days | 15 - 25 months | [12][13] |

Table 5: Effects of this compound on Hormones in Stallions

| Treatment | Peak Testosterone Increase | Time to Peak Testosterone | Reference |

| 1.8 mg this compound | 84% | 2 hours | [14] |

| 3.6 mg this compound | 168% | 2 hours | [14] |

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

Caption: GnRH Receptor Signaling Pathway.

In Vivo Experimental Workflow for this compound Efficacy

Caption: Typical In Vivo Experimental Workflow.

Detailed Experimental Protocols

Protocol for In Vivo Efficacy Study in Male Canines

This protocol outlines a typical study to evaluate the efficacy of a this compound implant for inducing temporary infertility in male dogs.

1. Animal Selection and Acclimatization:

-

Select healthy, intact adult male dogs of a specified breed or weight range.

-

House the animals individually or in appropriate groups and allow for a minimum of a 2-week acclimatization period.

-

Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

2. Baseline Data Collection (2-4 weeks prior to treatment):

-

Blood Sampling: Collect blood samples (e.g., 5 mL from the cephalic vein) twice weekly to establish baseline concentrations of LH and testosterone.

-

Physical Measurements: Measure testicular volume (length x width x height) using calipers weekly.

-

Semen Collection and Analysis: Collect semen via manual stimulation once weekly. Evaluate semen volume, sperm concentration, motility, and morphology.

3. This compound Implant Administration:

-

On Day 0, administer a this compound implant (e.g., 4.7 mg or 9.4 mg) subcutaneously between the shoulder blades.

-

A control group should receive a placebo implant.

4. Post-Implantation Monitoring and Data Collection:

-

Blood Sampling: Collect blood samples at frequent intervals initially to capture the "flare-up" (e.g., 0, 2, 4, 8, 24, 48 hours post-implantation), then weekly for the first month, and monthly thereafter.

-

Hormone Analysis: Analyze serum or plasma for LH and testosterone concentrations using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Physical and Semen Analysis: Monitor testicular volume and perform semen analysis monthly until azoospermia is confirmed and then at regular intervals to determine the duration of suppression.

-

Clinical Observations: Monitor for any local reactions at the implantation site and any changes in behavior or general health.

5. Data Analysis:

-

Determine the time to onset of infertility (e.g., testosterone levels < 0.1 ng/mL and azoospermia).

-

Calculate the duration of infertility.

-

Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare hormonal and physical parameters between treatment and control groups and relative to baseline values.

Protocol for In Vitro Calcium Mobilization Assay

This assay measures the ability of this compound to activate the GnRH receptor and trigger an increase in intracellular calcium.

1. Cell Culture and Plating:

-

Use a cell line stably expressing the mammalian GnRH receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture cells in appropriate media and conditions.

-

Seed the cells into a 96-well black, clear-bottom microplate at a density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

3. Compound Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

4. Fluorescence Measurement:

-

Place the assay plate in a fluorescence microplate reader equipped with an injector.

-

Set the instrument to record fluorescence kinetically (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject the this compound dilutions into the wells and continue recording the fluorescence signal to measure the increase in intracellular calcium.

5. Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) represents the agonist response.

-

Plot the response against the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Caption: Calcium Mobilization Assay Workflow.

Protocol for Testosterone ELISA

This protocol provides a general framework for a competitive ELISA to quantify testosterone in plasma samples.

1. Reagent and Sample Preparation:

-

Bring all reagents and samples to room temperature.

-

Prepare standards with known concentrations of testosterone.

-

Prepare a wash buffer and a substrate solution according to the kit manufacturer's instructions.

-

If necessary, perform an extraction of testosterone from plasma samples using an organic solvent (e.g., diethyl ether).

2. Assay Procedure:

-

Add a defined volume of standards, controls, and samples to the wells of a microplate pre-coated with an anti-testosterone antibody.

-

Add a fixed amount of enzyme-conjugated testosterone to each well.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

-

Wash the plate several times with the wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) to allow for color development.

-

Stop the reaction by adding a stop solution.

3. Data Acquisition and Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the testosterone concentration in the samples by interpolating their absorbance values on the standard curve. The color intensity is inversely proportional to the testosterone concentration.

Caption: Testosterone ELISA Workflow.

Conclusion

This compound's mechanism of action in mammals is a well-characterized process involving a biphasic response of the HPG axis. The initial agonistic activity leads to a transient surge in gonadotropins and sex steroids, which is followed by a profound and sustained suppression due to GnRH receptor downregulation. This predictable and reversible effect makes this compound a valuable tool for reproductive management and research. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working with this potent GnRH superagonist. Further research may continue to elucidate the finer points of its long-term effects and expand its therapeutic applications.

References

- 1. raybiotech.com [raybiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clinical use of this compound (GnRH agonist) in companion animals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. Cell Type-Specific Expression of a Genetically Encoded Calcium Indicator Reveals Intrinsic Calcium Oscillations in Adult Gonadotropin-Releasing Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Development of Deslorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent GnRH Analogs

Deslorelin acetate is a potent synthetic super-agonist of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] Its development arose from a concerted effort to create analogs of the native GnRH decapeptide with greater potency and a longer duration of action. Native GnRH is crucial for regulating the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, its therapeutic use is limited by a very short biological half-life.

The strategic modification of the GnRH peptide structure led to the creation of agonists like this compound. These molecules were engineered to bind more avidly to the GnRH receptor and resist enzymatic degradation, resulting in a significantly enhanced and prolonged biological response. This compound's primary application is in veterinary medicine, where it is used for both the induction of ovulation and the long-term, reversible suppression of fertility.[4][5] This guide provides a detailed technical overview of its discovery, mechanism of action, development, and key applications, supported by experimental data and protocols.

Discovery, Synthesis, and Formulation

Chemical Synthesis

This compound is a synthetic nonapeptide with the sequence Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-NHEt.[6] Its enhanced potency is primarily due to two key substitutions compared to native GnRH:

-

D-Tryptophan at position 6: This substitution replaces the original glycine, making the peptide much more resistant to enzymatic cleavage.

-

Ethylamide group at position 10: This modification at the C-terminus also increases resistance to degradation.

The synthesis of this compound acetate is typically achieved through solid-phase peptide synthesis (SPPS) or fragment condensation methods. One patented method involves the condensation of a pentapeptide fragment (Pyr-His-Trp-Ser-Tyr-OH) and a tetrapeptide fragment (D-Trp-Leu-Arg-Pro-NHEt) in the presence of condensing agents.[6] The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Formulation Development: Sustained-Release Implants

A major advancement in the application of this compound was the development of sustained-release, biocompatible implants. These implants, marketed under trade names like Suprelorin® and Ovuplant®, are designed to release the drug continuously over a prolonged period.[4][7] This avoids the need for frequent injections and is critical for its use in long-term fertility suppression. The implant consists of a matrix containing this compound acetate, which is administered subcutaneously.[7]

Mechanism of Action: A Biphasic Effect

This compound functions as a GnRH super-agonist, binding with high affinity to GnRH receptors on pituitary gonadotroph cells.[1][3] Its action is biphasic:

-

Initial Agonist Phase (Flare-up): Upon initial administration, this compound mimics native GnRH, causing a surge in the synthesis and release of LH and FSH.[4][8] In males, this leads to a transient increase in testosterone, while in females, it can induce ovulation if a mature follicle is present.[8][9] This stimulatory effect is the basis for its use in inducing ovulation in mares.[10]

-

Downregulation and Desensitization Phase: Continuous, non-pulsatile exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[3][4] This sustained presence contrasts with the natural pulsatile release of endogenous GnRH. The pituitary becomes refractory to stimulation, leading to a profound and sustained suppression of LH and FSH secretion.[11] This "medical castration" effect results in a significant drop in gonadal hormones like testosterone and estrogen, forming the basis for its use in long-term, reversible contraception and managing hormone-dependent conditions like benign prostatic hyperplasia (BPH).[4][8]

Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and release of LH and FSH gonadotropins. Continuous stimulation leads to the uncoupling of this pathway and internalization of the receptor, causing downregulation.

Preclinical and Clinical Development

Pharmacokinetics

Pharmacokinetic studies, primarily in animal models, show that following subcutaneous implantation, this compound is rapidly absorbed. In a study on domestic goats with a 9.4 mg implant, the average maximum serum concentration (Cmax) of 83 ng/ml was reached at a Tmax of 1.3 hours.[12][13] After the initial peak, concentrations decline and then enter a sustained plateau phase, ensuring continuous drug delivery for months.[12]

Application 1: Induction of Ovulation in Mares (Ovuplant®)

This compound is highly effective for inducing and synchronizing ovulation in estrous mares, which is crucial for optimizing breeding management, especially with artificial insemination.[14][15]

Clinical trials have consistently demonstrated that this compound significantly shortens the time to ovulation compared to placebo.[14][15] Treatment with a ~2.2 mg implant when a dominant follicle is ≥30 mm in diameter reliably induces ovulation within 48 hours in a high percentage of mares.[7][14]

| Parameter | This compound Group | Placebo/Control Group | P-value | Reference |

| Mean Time to Ovulation (Trial 1) | 50.2 ± 19.6 hours | 84.2 ± 48.4 hours | <0.001 | [14] |

| Mean Time to Ovulation (Trial 2) | 54.1 ± 26.5 hours | 88.8 ± 40.3 hours | <0.001 | [14] |

| Mares Ovulating within 48h (Trial 1) | 86.1% | 37.7% | <0.001 | [14] |

| Mares Ovulating within 48h (Trial 2) | 80.9% | 26.5% | <0.001 | [14] |

| Mean Time to Ovulation | 42.7 ± 12.35 hours | 69.5 ± 25.48 hours | <0.001 | [15] |

| Mares Ovulating within 48h | 95.0% | 26.3% | <0.001 | [15] |

| Table 1: Summary of Efficacy Data for this compound (Ovuplant®) in Mares. |

A potential side effect noted in early studies was a prolonged interovulatory interval in some mares following treatment.[9][16] This was hypothesized to be due to prolonged pituitary desensitization.[16] Subsequent protocols involving the removal of the implant 48 hours post-administration have been shown to mitigate this effect.[16]

Application 2: Fertility Control & BPH in Dogs (Suprelorin®)

The long-term downregulation of the HPG axis by this compound is utilized for reversible contraception in male dogs and for the management of benign prostatic hyperplasia (BPH).[8][17][18]

In male dogs, a 4.7 mg or 9.4 mg implant induces temporary infertility, typically achieved from 8-12 weeks post-implantation and lasting for at least 6 to 12 months, respectively.[11][18] This is accompanied by a significant reduction in testicular size and libido.[18][19] More than 80% of dogs return to normal plasma testosterone levels within 12 months of implantation, demonstrating reversibility.[20]

For BPH, this compound provides an effective medical alternative to surgical castration. Studies show a significant reduction in prostate volume and alleviation of clinical signs.[21][22]

| Parameter | This compound Group | Placebo/Control Group | Time Point | Reference |

| Prostate Volume Reduction | >50% | N/A | From week 6 onwards | [21] |

| Serum Testosterone Reduction | ~90% | N/A | From week 3 onwards | [21] |

| Clinical Remission of BPH | 100% | 0% (untreated) | - | |

| Onset of Clinical Improvement | 40% of dogs within 21 days | N/A | Day 21 | |

| Duration of BPH Remission | At least 36 weeks | N/A | Week 36 | |

| Table 2: Summary of Efficacy Data for this compound (Suprelorin®) in Male Dogs with BPH. |

A transient "flare-up" effect, potentially causing a temporary worsening of clinical signs, was observed in approximately 33% of dogs with BPH around day 7 post-implantation.

Experimental Protocols

Protocol: Evaluation of Ovulation Induction in Mares

This protocol is a composite based on methodologies from cited clinical trials.[9][14][15]

-

1. Subject Selection: Healthy, cycling mares with a history of normal estrous cycles are selected.

-

2. Cycle Monitoring: Mares are monitored daily during estrus via transrectal ultrasonography and palpation to track ovarian follicle development.

-

3. Treatment Administration: Once a dominant ovarian follicle reaches a predetermined size (e.g., ≥30-35 mm in diameter), mares are randomly assigned to a treatment group.

-

Treatment Group: A subcutaneous implant containing ~2.2 mg this compound acetate is administered in the lateral neck.

-

Control Group: A placebo implant is administered in the same manner.

-

-

4. Ovulation Monitoring: Following administration, mares are examined via ultrasonography at set intervals (e.g., every 12 or 24 hours) until ovulation is confirmed (disappearance of the large follicle). The time from implant administration to ovulation is recorded.

-

5. Blood Sampling & Hormone Analysis: Blood samples are collected daily throughout the cycle to measure serum concentrations of LH and FSH using a validated radioimmunoassay (RIA).

-

6. Data Analysis: Statistical methods (e.g., t-test, ANOVA) are used to compare the mean time to ovulation and hormone profiles between the treatment and control groups.

References

- 1. ilexlife.com [ilexlife.com]

- 2. cellsciences.com [cellsciences.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CN105254701A - Synthesis method of this compound acetate - Google Patents [patents.google.com]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound acetate on gonadotropin secretion and ovarian follicle development in cycling mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 11. eazarmg.org [eazarmg.org]

- 12. bioone.org [bioone.org]

- 13. DEVELOPMENT AND VALIDATION OF this compound ACETATE ASSAY AND A PILOT STUDY ON THE PHARMACOKINETICS OF this compound ACETATE IMPLANTS AND FECAL HORMONE MONITORING IN THE DOMESTIC GOAT (CAPRA HIRCUS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. madbarn.com [madbarn.com]

- 15. Acceleration and timing of fertile ovulation in cyclic mares with a this compound implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Removal of this compound (Ovuplant) implant 48 h after administration results in normal interovulatory intervals in mares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Clinical particulars - Suprelorin 9.4 mg Implant for Dogs and Ferrets [noahcompendium.co.uk]

- 19. ec.europa.eu [ec.europa.eu]

- 20. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 21. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]

- 22. 2024.sci-hub.se [2024.sci-hub.se]

Deslorelin as a GnRH Superagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent synthetic superagonist of the Gonadotropin-Releasing Hormone (GnRH), is a critical tool in reproductive medicine and research. Its unique biphasic mechanism of action, characterized by an initial stimulation followed by a profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis, underpins its diverse clinical and research applications. This technical guide provides a comprehensive overview of this compound's core pharmacology, including its receptor binding kinetics, downstream signaling pathways, and quantifiable effects on gonadotropin and steroid hormone levels. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development.

Introduction

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of reproduction. It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

This compound is a synthetic analogue of GnRH, engineered for greater potency and a longer half-life than the native hormone.[1] It is classified as a GnRH superagonist due to its enhanced affinity and sustained action at the GnRH receptor.[1][2] This prolonged receptor occupancy leads to a paradoxical effect: an initial, transient surge in LH and FSH secretion (the "flare-up" effect), followed by receptor downregulation and desensitization of the pituitary gonadotrophs.[1][3] The subsequent suppression of gonadotropin release results in a reversible chemical castration, making this compound a valuable agent for managing hormone-dependent conditions and for contraception in various animal species.[3]

Mechanism of Action

Receptor Binding and Initial Stimulation

This compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotrophs. As a superagonist, this compound exhibits a significantly higher binding affinity for the GnRH receptor and a greater resistance to enzymatic degradation compared to endogenous GnRH.[1] This leads to a more potent and sustained stimulation of the receptor.

The initial binding of this compound to the GnRH receptor triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that mimic and amplify the effects of natural GnRH. This results in a rapid and pronounced release of stored LH and FSH from the pituitary, a phenomenon known as the "flare-up" effect.[3]

Receptor Downregulation and Desensitization

Continuous exposure to this compound leads to a state of pituitary desensitization and receptor downregulation. The persistent stimulation of GnRH receptors triggers their internalization, reducing the number of available receptors on the cell surface.[4] This, coupled with uncoupling of the receptor from its downstream signaling pathways, renders the gonadotrophs refractory to further stimulation by both this compound and endogenous GnRH.

The sustained downregulation of GnRH receptor signaling leads to a profound and long-lasting suppression of LH and FSH secretion. This, in turn, dramatically reduces the production of gonadal steroids, such as testosterone and estrogen, to castrate levels.[3]

Signaling Pathways

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 family of G-proteins.

Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

Activated PKC and Ca²⁺/calmodulin-dependent kinases trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). These pathways ultimately lead to the phosphorylation of transcription factors that regulate the expression of the gonadotropin subunit genes (α, LHβ, and FSHβ) and promote the synthesis and secretion of LH and FSH.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological properties and effects of this compound.

Table 1: Receptor Binding and Potency of this compound

| Parameter | Value | Species/System | Reference(s) |

| Binding Affinity | High | Pituitary Receptors | [1] |

| Potency vs. GnRH | ~100 times more potent | In vivo/in vitro models | [2] |

Table 2: Effects of this compound on Gonadotropin and Testosterone Levels in Male Dogs

| Parameter | 4.7 mg this compound Implant | 9.4 mg this compound Implant | Reference(s) |

| Time to Testosterone Suppression (<0.1 ng/mL) | 2-5 weeks | 2-5 weeks | [4] |

| Duration of Testosterone Suppression | At least 6 months | At least 12 months | [4] |

| LH and FSH Flare-up | Transient increase post-implantation | Transient increase post-implantation | [3] |

| LH and FSH Suppression | Sustained suppression following flare-up | Sustained suppression following flare-up | [5] |

Table 3: Comparative Efficacy of this compound and other GnRH Agonists

| GnRH Agonist | Species | Key Efficacy Parameter | Outcome | Reference(s) |

| This compound | Dog | Duration of testosterone suppression | 6-12 months | [4] |

| Goserelin | Human | Suppression of estradiol | Effective for endometriosis | [6] |

| Leuprolide | Human | Suppression of testosterone | Effective for prostate cancer | [6] |

| Buserelin | Human | Pituitary-ovarian axis suppression | Effective in IVF protocols | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the activity of this compound and other GnRH agonists.

GnRH Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

GnRH receptor-expressing cells or tissues

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)

-

Wash Buffer (ice-cold Assay Buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize GnRH receptor-expressing cells or tissues in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled GnRH agonist and increasing concentrations of unlabeled this compound to wells containing the membrane preparation. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of an unlabeled GnRH agonist).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.[7]

Western Blot Analysis of ERK Phosphorylation

This protocol is used to quantify the activation of the ERK signaling pathway in response to this compound treatment by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

Cell line expressing GnRH receptors (e.g., LβT2)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and serum-starve overnight to reduce basal ERK phosphorylation. Treat cells with this compound at various concentrations and for different time points.

-

Cell Lysis and Protein Quantification: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.[8][9]

Conclusion

This compound's potent and sustained agonistic activity at the GnRH receptor, leading to a biphasic response of initial stimulation followed by profound suppression of the HPG axis, establishes it as a versatile tool in reproductive science. A thorough understanding of its molecular mechanism, signaling pathways, and quantifiable effects is paramount for its effective application in both clinical and research settings. The data and protocols presented in this guide are intended to provide a solid foundation for professionals in the field to further explore and harness the therapeutic and scientific potential of this remarkable GnRH superagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the suppressive capacity of different depot gonadotropin-releasing hormone analogs in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Early Preclinical Studies on Deslorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deslorelin, a potent synthetic superagonist of gonadotropin-releasing hormone (GnRH), has been the subject of numerous preclinical investigations primarily focused on its application in veterinary medicine for reversible chemical castration and the management of hormone-dependent conditions. This technical guide provides an in-depth overview of the early preclinical studies that characterized the pharmacodynamics, pharmacokinetics, and safety profile of this compound in various animal models. The document summarizes key quantitative data, details significant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug development and reproductive science.

Introduction

This compound is a synthetic nonapeptide analogue of the natural gonadotropin-releasing hormone (GnRH).[1] It is characterized by chemical modifications at amino acid positions 6 and 9/10, which confer a higher affinity for GnRH receptors—approximately seven times greater than endogenous GnRH—and a potency that is about 100 times higher.[2] These modifications also provide resistance to enzymatic degradation, prolonging its biological activity. Initially developed for veterinary applications, this compound has been investigated for its utility in managing conditions such as benign prostatic hyperplasia (BPH) and for estrus suppression.[3][4] This guide focuses on the foundational preclinical research that elucidated its mechanism of action and characterized its effects in animal models.

Mechanism of Action: The Biphasic Effect

This compound functions as a GnRH superagonist, exerting a biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.[5][6]

-

Initial Stimulatory Phase ("Flare-Up"): Upon administration, this compound binds to and activates GnRH receptors in the anterior pituitary gland.[3][6] This initial agonistic action mimics the natural pulsatile release of GnRH, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][5] This gonadotropin surge, in turn, stimulates the gonads to increase the production of sex steroids, such as testosterone in males and estrogen in females.[5] This "flare-up" effect can last from a few days to a couple of weeks.[5][7]

-

Long-Term Suppressive Phase (Downregulation): Continuous, non-pulsatile exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs.[2][6] This is a post-receptor mechanism, as the mammalian GnRH receptor lacks the cytoplasmic C-terminal tail typically involved in internalization.[8] Consequently, the pituitary becomes refractory to further GnRH stimulation, resulting in a profound and sustained suppression of LH and FSH release.[6] The subsequent decrease in gonadotropin support to the gonads leads to a significant reduction in the synthesis and secretion of sex steroids, effectively inducing a state of reversible medical castration.[3]

Signaling Pathway Diagram

Pharmacodynamics

Preclinical pharmacodynamic studies have been conducted across various species to evaluate the biological effects of this compound, primarily focusing on reproductive parameters.

Effects in Male Dogs

In male dogs, this compound administration leads to a predictable suppression of reproductive function. Following an initial testosterone surge, plasma testosterone concentrations decrease to basal or undetectable levels.[9] This hormonal suppression results in a significant reduction in testicular volume, decreased prostate size, and the induction of azoospermia (absence of sperm in the ejaculate).[9] These effects make this compound an effective treatment for benign prostatic hyperplasia (BPH).[10]

-

Testosterone Suppression: In treated dogs, plasma testosterone levels become undetectable after approximately 27 days.[9]

-

Testicular Volume: A reduction of up to 35% of the pretreatment volume has been observed after 14 weeks.[9]

-

Prostate Volume: In dogs with BPH, prostatic volume can decrease by over 50% from week 6 onwards.[11] A study in German Shepherds with BPH showed a significant reduction in prostate volume starting at day 37 post-implantation.[1][5]

-

Spermatogenesis: Ejaculates could not be obtained after 6 weeks of treatment in one study.[9]

Effects in Male Cats

Similar to dogs, this compound implants in male cats induce a suppression of the HPG axis. Studies have shown a significant drop in testosterone concentrations, a reduction in testicular volume by approximately 60-73%, and a decrease in sexual behaviors like urine marking and aggression.[12][13]

Effects in Female Rats

Long-term administration of a 4.7 mg this compound implant in female rats has been shown to interfere with normal estrous cyclicity and affect the pre-antral follicle population in the ovaries, indicating a direct inhibitory effect on follicular development.[14]

Quantitative Pharmacodynamic Data

| Parameter | Animal Model | This compound Dose/Formulation | Key Finding | Citation |

| Testosterone Suppression | Male Dogs | 4.7 mg implant | Undetectable levels by day 27. | [9] |

| Male Dogs with BPH | 4.7 mg implant | Decreased to undetectable levels by day 11. | [1][5] | |

| Male Cats | 4.7 mg implant | Mean concentration dropped below 0.1 ng/mL. | [12] | |

| Testicular Volume Reduction | Male Dogs | 4.7 mg implant | Fell to 35% of pretreatment values after 14 weeks. | [9] |

| Male Cats | 4.7 mg implant | Decreased by ~60% at week 12 and ~73% after 36 weeks. | ||

| Prostate Volume Reduction | Male Dogs with BPH | 4.7 mg implant | Shrunk steadily to a 75% reduction at 16 weeks. | |

| Male Dogs with BPH | 4.7 mg implant | Reached ~20% of initial volume on day 52. | [10] | |

| Time to Azoospermia | Male Dogs | 4.7 mg implant | No ejaculates could be obtained after 6 weeks. | [9] |

| Ovarian Volume | Female Rats | 4.7 mg implant | Mean total volume reduced from 1.55 cm³ to 0.28 cm³. | [14] |

| Pre-antral Follicle Count | Female Rats | 4.7 mg implant | Total number reduced from ~1163 to ~555. | [14] |

Pharmacokinetics

Pharmacokinetic studies have been performed in several animal species to understand the absorption, distribution, metabolism, and excretion of this compound, primarily from sustained-release implants.

Release from Implants

A study in mice with a 4.7 mg this compound implant established an average release rate of approximately 20 µ g/day , which slowed considerably after 25-30 weeks.[8]

Plasma Concentrations

-

Dogs: A radioimmunoassay (RIA) study in dogs using a 4.7 mg implant showed peak plasma this compound levels between 200 and 2,000 pg/mL at around 14 days post-implantation. Levels dropped significantly between days 20 and 30, becoming undetectable after about 80 days.[8]

-

Horses: Following a single subcutaneous administration of a 2.1 mg implant, blood concentrations of LH and FSH peaked at approximately 12 hours and returned to pre-treatment levels within 72 to 96 hours, suggesting rapid absorption and elimination.[2]

-

Goats: A pilot study in female goats using a 9.4 mg implant found an average maximum serum concentration (Cmax) of 83 ng/mL, with the time to reach Cmax (Tmax) being 1.3 hours. A plateau phase was observed from 30 to 360 days.[10]

Bioavailability

Oral bioavailability of this compound is very poor due to enzymatic degradation in the gastrointestinal tract and poor absorption.[2] A study in dogs showed that a large oral dose (100 µg/kg) did not produce a discernible increase in plasma LH, whereas the same dose administered subcutaneously resulted in a more than 3-fold increase in LH levels within 15 to 30 minutes.[2]

Quantitative Pharmacokinetic Data

| Parameter | Animal Model | This compound Dose/Formulation | Value | Citation |

| Release Rate | Mice | 4.7 mg implant | ~20 µ g/day | [8] |

| Peak Plasma Conc. (Cmax) | Dogs | 4.7 mg implant | 200 - 2,000 pg/mL | [8] |

| Goats | 9.4 mg implant | 83 ± 28 ng/mL | [10] | |

| Time to Peak (Tmax) | Dogs | 4.7 mg implant | ~14 days | [8] |

| Goats | 9.4 mg implant | 1.3 ± 0.5 hours | [10] | |

| Time to Undetectable Levels | Dogs | 4.7 mg implant | ~80 days | [8] |

Preclinical Safety and Toxicology

Comprehensive, publicly available preclinical toxicology data for this compound, conducted under Good Laboratory Practice (GLP) guidelines, is limited. An EMA summary report notes that oral repeated dose toxicity, developmental toxicity, and genotoxicity studies were not conducted for their assessment, adding that peptidic substances like this compound are generally not associated with genotoxicity.[2]

Safety assessments are primarily derived from observations during efficacy and clinical use studies.

-

Local Tolerance: Subcutaneous implant administration is generally well-tolerated, with rare local reactions at the implantation site.[8]

-

Systemic Safety: No significant systemic side effects have been consistently reported in preclinical studies. In a large-scale study in male cats, no relevant safety concerns were reported over a 12-month period.[4][12] A long-term case series in dogs (2-9 years of treatment) reported good health during treatment, with the main side effect being the expected "flare-up" reaction in some intact males.[11][15]

-

Adverse Events:

-

The initial "flare-up" can lead to a temporary worsening of clinical signs in dogs with severe BPH or an increase in reproductive behaviors.[11][15]

-

Weight gain has been observed in some studies. In male cats, the mean body weight increased by 0.75 kg in the this compound group versus 0.35 kg in the control group over one year.[4][16]

-

In a long-term case study, two dogs developed neoplasia (a pituitary carcinoma and a bladder carcinoma), though a direct causal link to this compound was considered unlikely. The bladder carcinoma was suggested to be potentially related to the long-term neutered state of the dog.[11][15]

-

Experimental Protocols

General Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a this compound implant for reproductive suppression.

Protocol: this compound Administration in Dogs with BPH

This protocol is synthesized from studies evaluating this compound for the treatment of canine BPH.[1][5][10]

-

Animal Selection: Adult, intact male dogs (e.g., German Shepherds, 4-8 years old) with a diagnosis of BPH confirmed by clinical examination, rectal palpation, and transabdominal ultrasonography.[1][5]

-

Implant Administration: A single 4.7 mg this compound acetate implant is administered subcutaneously in the interscapular region. The site may be clipped and cleaned with an antiseptic. Anesthesia is generally not required.[1][5]

-

Monitoring Schedule: Data is collected at baseline (Day 0) and at multiple time points post-implantation (e.g., Day 5, 11, 22, 37, 52, and then every 15-30 days for up to 6 months).[1][5]

-

Endpoints Measured:

-

Prostate Volume (PV): Measured via B-mode ultrasonography.

-

Serum Testosterone: Blood samples are collected, and serum is analyzed using a validated immunoassay (e.g., RIA or LC-MS/MS).

-

Semen Analysis: Ejaculates are collected to assess sperm concentration, motility, and morphology.

-

Prostatic Blood Flow (Optional): Doppler ultrasonography can be used to measure parameters like peak systolic velocity (PSV) and end-diastolic velocity (EDV) in the prostatic arteries.[1][5]

-

Protocol: Hormone Analysis by Radioimmunoassay (RIA)

RIA is a common method cited in early studies for measuring hormone concentrations.

-

Principle: Competitive binding assay where a radiolabeled hormone (e.g., ¹²⁵I-Testosterone) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the hormone in the sample.

-

General Procedure:

-

Sample Preparation: Plasma or serum is separated from whole blood. For some assays, an extraction step (e.g., with diethyl ether) may be required to remove interfering substances.

-

Assay Setup: The sample (or standard), radiolabeled hormone, and specific antibody are incubated together.

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone. A common technique is the double antibody method, where a second antibody is added to precipitate the primary antibody complex.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated using known concentrations of the hormone, and the concentration in the unknown samples is determined by interpolation.

-

Conclusion

Early preclinical studies were instrumental in establishing the foundational understanding of this compound's pharmacology. The research consistently demonstrated its potent, biphasic mechanism of action, leading to a reliable and reversible suppression of the hypothalamic-pituitary-gonadal axis. Pharmacodynamic studies in various animal models, particularly canines, have quantified its effects on key reproductive hormones and organs, validating its clinical utility for medical castration and the treatment of BPH. While pharmacokinetic profiles show rapid absorption and sustained release from implants, comprehensive, publicly available GLP-compliant toxicology studies are notably scarce. The safety profile is largely inferred from efficacy trials, which indicate good general and local tolerance with predictable, mechanism-based side effects such as the initial hormonal flare-up. This guide consolidates the key data and methodologies from these seminal studies, providing a critical resource for scientists engaged in the ongoing research and development of GnRH analogues.

References

- 1. Reproductive and developmental toxicity evaluation of desoris (LLL 3348) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. A 90-day subchronic toxicity study with sodium formononetin-3'-sulphonate (Sul-F) delivered to dogs via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Core battery safety pharmacology testing - An assessment of its utility in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]

- 11. Chronic Use of this compound in Dogs: Six Cases (2005-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vet-es.virbac.com [vet-es.virbac.com]

- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 14. Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 15. Chronic Use of this compound in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vet-es.virbac.com [vet-es.virbac.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Deslorelin

Introduction

This compound is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), functioning as a GnRH super-agonist.[1][2] It is widely utilized in veterinary medicine for reproductive control, including temporary contraception, management of reproductive disorders, and induction of ovulation.[3][4][5] Marketed under trade names such as Suprelorin® and Ovuplant®, this compound is typically administered via a sustained-release implant designed to provide continuous, low-dose drug delivery.[3][5][6]

Compared to native GnRH, this compound exhibits modifications in its amino acid sequence that confer a higher binding affinity to pituitary GnRH receptors and greater resistance to enzymatic degradation.[1][7] This results in a more potent and prolonged biological effect.[7] A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is critical for optimizing its therapeutic efficacy, ensuring safety, and guiding the development of new clinical applications. This guide synthesizes key data on this compound's mechanism of action, its effects in various species, and the experimental methodologies used to characterize its profile.

Pharmacodynamics (PD)

Mechanism of Action: A Biphasic Response

This compound's primary mechanism involves its interaction with GnRH receptors on pituitary gonadotroph cells, which elicits a distinct biphasic response.[3][8]

-

Phase 1: Initial Stimulation (Flare-Up): Upon initial administration, this compound acts as a potent GnRH agonist, stimulating the pituitary to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][9][10] This "flare-up" effect, which can last from a few hours to several days, transiently increases gonadal steroid production (e.g., testosterone and estrogen).[11][12] This initial stimulatory phase is clinically harnessed to induce ovulation, particularly in mares.[3][4]

-

Phase 2: Downregulation and Desensitization: Continuous, non-pulsatile exposure to this compound from the implant leads to the desensitization and downregulation of GnRH receptors.[9][11][13] This process, which involves receptor internalization and inactivation of intracellular signaling cascades, results in a profound and sustained suppression of LH and FSH release.[2][8] The subsequent decrease in gonadal steroid production leads to a temporary, reversible cessation of reproductive function, effectively inducing a state of medical castration.[3][10]

Signaling Pathway

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein. This initiates a downstream signaling cascade via phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, which collectively drive the synthesis and release of LH and FSH during the initial flare-up phase.[3][14] Continuous stimulation disrupts this pathway, leading to receptor uncoupling and downregulation.

Caption: this compound's biphasic signaling at the pituitary gonadotroph.

Quantitative Pharmacodynamic Data

The clinical effects of this compound vary by species, dose, and formulation. The following table summarizes key pharmacodynamic outcomes.

| Species | Dose & Formulation | Pharmacodynamic Marker | Onset of Effect | Duration of Effect | Reference(s) |

| Canine (Male) | 4.7 mg SC implant | Testosterone Suppression (<0.4 ng/mL) | 2-5 weeks | ≥ 6 months | [3][10] |

| 9.4 mg SC implant | Testosterone Suppression | 4-6 weeks | ≥ 12 months | [3][10] | |

| Canine (Prepubertal Female) | 4.7 mg SC implant | First Estrus | Delays onset | At least 5.5 months post-implantation | [3][11] |

| Equine (Mare) | 2.1 mg SC implant (Ovuplant®) | Ovulation / LH & FSH Peak | Ovulation within 48 hrs / Peak at ~12 hrs | Return to baseline in 72-96 hrs | [1][3] |

| Feline (Male) | 4.7 mg SC implant | Testosterone Suppression | ~3-4 weeks | 9-25 months | [3] |

| Feline (Female) | 4.7 mg SC implant | Estrus Suppression | ~1 week | 16-37 months | [3] |

| Ferret | 4.7 mg SC implant | Adrenocortical Disease Signs | Suppression within 14 days | Varies | [15] |

| Rhesus Macaque (Male) | 2 x 4.7 mg SC implants | Testosterone Suppression (<0.6 ng/mL) | 26-60 days | Variable | [12] |

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound is fundamentally linked to its formulation as a sustained-release implant, which ensures long-term drug exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following subcutaneous implantation, this compound is slowly released from the lipid-based matrix.[7] Bioavailability from this route is considered almost complete.[5] In contrast, oral bioavailability is very poor due to enzymatic degradation in the gastrointestinal tract, a characteristic common to peptide-based drugs.[1] Short-term implants, such as those used in mares, are designed for more rapid absorption and elimination.[1]

-

Distribution: As a GnRH analogue, this compound's primary site of action is the GnRH receptors in the anterior pituitary gland.[8][9] Specific tissue distribution studies are limited.

-

Metabolism: this compound is a peptide and is metabolized by peptidases into smaller, inactive peptide fragments and amino acids.[3] Its synthetic structure makes it more resistant to degradation than endogenous GnRH.[1]

-

Excretion: The metabolic byproducts are primarily excreted through the urine.[3] The plasma half-life of parenterally administered GnRH agonists is generally short (estimated at 1 to 3 hours), but the implant formulation circumvents this limitation by providing a continuous supply of the drug.[1][3]

Quantitative Pharmacokinetic Data

Direct measurement of this compound in plasma can be challenging due to low circulating concentrations. However, advances in analytical techniques have provided valuable PK data.

| Species | Dose & Formulation | Cmax | Tmax | Key Profile Characteristics | Analytical Method | Reference(s) |

| Canine (Male) | 4.7 mg SC implant | 200 - 2,000 pg/mL | ~14 days | Levels drop below quantification after ~80 days | Radioimmunoassay (RIA) | [7] |

| Goat (Female) | 9.4 mg SC implant | 83 ng/mL | 1.3 hours | Plateau phase observed from 30 to 360 days | LC-MS/MS | [3][6][16] |

| Mouse | 4.7 mg SC implant | Not Reported | Not Reported | Average release rate of ~20 µ g/day , slowing after 25-30 weeks | Not Specified | [3][7] |

Experimental Protocols

Methodologies for evaluating this compound vary depending on the research objectives and animal model. Below are summaries of key experimental designs.

Protocol: Pharmacokinetic Study in Canines

-

Objective: To determine the plasma concentration-time profile of this compound following implant administration.

-

Animal Model: Sexually mature male dogs.[3]

-

Treatment: A single 4.7 mg or 9.4 mg this compound acetate implant administered subcutaneously, typically in the interscapular region.[3][10]

-

Sample Collection: Blood samples are collected via venipuncture into heparinized or EDTA tubes at predefined time points before and after implantation (e.g., baseline, then hourly for the first day, followed by daily, weekly, and monthly intervals).[3]

-

Analytical Method: Plasma is separated via centrifugation. This compound concentrations are quantified using a validated, high-sensitivity method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7]

-

Pharmacodynamic Correlation: Plasma testosterone, LH, and FSH levels are measured concurrently using validated immunoassays to correlate PK with PD effects.[3]

Caption: Workflow for a pharmacokinetic and pharmacodynamic study in dogs.

Protocol: Ovulation Induction Study in Mares

-

Objective: To assess the efficacy of this compound for inducing ovulation.

-

Animal Model: Cycling mares in estrus with a developing ovarian follicle >30 mm in diameter.[3]

-

Treatment: Subcutaneous administration of a 2.1 mg this compound implant (Ovuplant®).[3]

-

Sample Collection: Blood samples are collected before and at multiple time points after implantation (e.g., 0, 6, 12, 24, 48, 72, 96 hours) to measure hormone concentrations.[1][3]

-

Analytical Method: Plasma concentrations of LH and FSH are measured by validated immunoassays.[1][3]

-

Efficacy Assessment: Ovarian follicles are monitored via transrectal ultrasonography at regular intervals (e.g., every 12-24 hours) to confirm the timing of ovulation, which is expected within 48 hours post-treatment.[3]

Caption: Experimental workflow for an ovulation induction study in mares.

Conclusion

The pharmacokinetics and pharmacodynamics of this compound are characterized by its potent, biphasic action on the pituitary-gonadal axis, driven by its formulation in a sustained-release implant. The initial agonist effect provides a hormonal surge useful for ovulation induction, while the long-term effect of receptor downregulation offers a reliable method for reversible chemical castration. While direct pharmacokinetic measurements can be challenging, pharmacodynamic markers such as LH, FSH, and gonadal steroid concentrations serve as reliable indicators of its biological activity and duration of action.[3] Species-specific differences in response necessitate tailored dosing and treatment protocols. The continued development of highly sensitive analytical methods, such as LC-MS/MS, will further refine our understanding of this compound's pharmacokinetic profile and support its application in new therapeutic areas.[6][16]

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. bioone.org [bioone.org]

- 7. ivis.org [ivis.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound Implants—A New Choice in Feline Reproductive Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Effects of this compound on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Clinical Use of this compound in Companion Animals - Improve Veterinary Education Cyprus [improveinternational.com]

- 16. complete.bioone.org [complete.bioone.org]

Deslorelin's Effect on the Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deslorelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Marketed under trade names such as Suprelorin® and Ovuplant®, it is primarily used in veterinary medicine for reproductive management.[3] As a GnRH agonist, this compound's mechanism of action is centered on its ability to modulate the pituitary-gonadal axis, the critical endocrine pathway governing reproduction.[4][5] Initially developed for veterinary applications like estrus suppression and ovulation induction, its profound and reversible effects on reproductive endocrinology have garnered interest for potential applications in human medicine, including the treatment of hormone-dependent conditions.[3][6]

This technical guide provides an in-depth analysis of this compound's biochemical interaction with the pituitary-gonadal axis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Mechanism of Action: A Biphasic Effect

The physiological regulation of the reproductive system is driven by the pulsatile secretion of GnRH from the hypothalamus.[7] This pulsatile signal stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] this compound disrupts this natural rhythm through a biphasic mechanism.

2.1 Phase I: Initial Stimulation (Flare-Up)

Upon administration, this compound binds strongly and persistently to GnRH receptors on pituitary gonadotroph cells.[4][8] Unlike the natural, transient binding of endogenous GnRH, this sustained agonism initially triggers a significant release of stored LH and FSH.[3][5] This "flare-up" effect, which can last from a few hours to several days, results in a temporary surge in circulating gonadal steroids, such as testosterone in males and estradiol in females.[3][5][9] Clinically, this can manifest as a transient increase in sexual behavior or signs of estrus.[10][11]

2.2 Phase II: Downregulation and Suppression

Continuous exposure to this compound leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[4][12] This process involves the uncoupling of the receptor from its intracellular signaling pathways and a reduction in the number of receptors on the cell surface.[4] The sustained presence of the agonist inhibits the messenger RNA (mRNA) transcription for the β-subunits of LH and FSH, effectively halting the synthesis of new gonadotropins.[5]

The consequence is a profound and sustained suppression of LH and FSH secretion, which in turn ceases the stimulation of the gonads.[3] This leads to a dramatic reduction in the production of sex steroids, resulting in a temporary and reversible state of medical castration and infertility.[3][12]

Pharmacokinetics and Pharmacodynamics: Quantitative Data

The efficacy of this compound is dependent on its release profile from a sustained-release implant, which ensures the continuous receptor stimulation necessary for downregulation.

Pharmacokinetics

Pharmacokinetic studies demonstrate a rapid initial release followed by a prolonged period of steady-state concentration.

Table 1: Pharmacokinetic Parameters of this compound Implants

| Species | Implant Dose | Cmax (Average) | Tmax (Average) | Release/Plateau Phase Profile | Reference(s) |

|---|---|---|---|---|---|

| Goat (Capra hircus) | 9.4 mg | 83 ng/mL | 1.3 hours | Plateau phase from 30 to 360 days. | [11][13] |

| Mouse | 4.7 mg | Not Reported | Not Reported | Released at ~20 µ g/day , slowing after 25-30 weeks. |[8] |

Pharmacodynamics

The clinical effects of this compound are characterized by a predictable suppression of reproductive hormones and function across various species.

Table 2: Pharmacodynamic Effects of this compound on Hormone Levels and Reproductive Parameters

| Species | Implant Dose | Parameter | Time to Effect | Duration of Effect | Reference(s) |

|---|---|---|---|---|---|

| Male Dog | 4.7 mg | Plasma LH | Undetectable after 21 days | Returns to detectable range after 51 weeks. | [10] |

| Plasma Testosterone | Undetectable after 27 days | Returns to detectable range after 44 weeks. | [10] | ||

| Ejaculates | Azoospermia | No ejaculates could be obtained after 6 weeks. | [10] | ||

| Male Cat | 4.7 mg | Plasma Testosterone | Basal levels (<0.1 ng/mL) achieved post-flare. | ~20 months (range 15-25) | [12] |

| Female Cat | 4.7 mg | Plasma Estradiol | Basal levels (<10 pg/mL) achieved post-flare. | ~24 months (range 16-37) | [12] |

| Plasma Progesterone | Basal levels (<1 ng/mL) achieved post-flare. | ~24 months (range 16-37) | [12] | ||

| Female Dog (Prepubertal) | 4.7 mg | Onset of First Estrus | Delayed by a median of 160 days. | N/A | [6] |

| Pigeon (Male) | 4.7 mg | Serum LH | Significantly reduced at day 7. | Reduction observed through day 56. | [14] |

| Pigeon (Female) | 4.7 mg | Serum LH | Significantly reduced at day 7. | Reduction observed through day 84. | [14] |

| | | Egg Laying | Significantly reduced. | Effective for at least 49 days. |[14] |

Experimental Protocols

Investigating the effects of this compound involves a combination of clinical observation, endocrinological assays, and carefully designed study protocols.

Hormone and Drug Concentration Assays

-

This compound Serum Concentration: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is used to measure this compound concentrations in serum. The method must be validated for linearity, limits of detection and quantitation (LOD/LOQ), precision, and specificity. A sensitivity of at least 0.03 ng/mL has been achieved.[11][13]

-

Steroid Hormone Assays: Fecal or serum steroid hormones (e.g., estradiol, progesterone, testosterone) and their metabolites are commonly quantified using validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[11][13] Fecal assays require an extraction step, and all assays should report intra- and inter-assay coefficients of variation.[13]

-

Gonadotropin Assays: Serum LH and FSH are measured using species-specific, validated immunoassays.

In Vivo Efficacy and Safety Study Protocol (Example: Prepubertal Canines)

This protocol is based on methodologies used to assess this compound for delaying puberty in female dogs.[6]

-

Study Design: A multicentric, randomized, masked, and placebo-controlled study.

-

Animal Selection: Healthy, prepubertal female dogs aged 12-18 weeks are selected and randomly allocated to a treatment group (4.7 mg this compound implant) or a control group (placebo, e.g., 0.9% sodium chloride injection).

-

Treatment Administration: A single implant is administered subcutaneously in the dorsal neck region on Day 0.

-

Data Collection & Monitoring:

-

Veterinary Assessments: Conducted at Day 0, Day 7, Day 21, Month 3, Month 6, and every 2 months thereafter until puberty.

-